molecular formula C7H8Cl2Si B109416 Dichloromethylphenylsilane CAS No. 149-74-6

Dichloromethylphenylsilane

Cat. No. B109416
M. Wt: 191.13 g/mol
InChI Key: GNEPOXWQWFSSOU-UHFFFAOYSA-N
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Patent
US05126419

Procedure details

Methylphenyl dichlorosilane (765 g; 4.0 mol.) and the same amount of diethyl ether were introduced into a four-necked flask of 2 liters volume equipped with a stirring machine, a reflux condenser, a thermometer and a dropping funnel, followed by stirring the mixture, dropwise adding 36 g (2.0 mol.) of water through the dropping funnel over five hours under nitrogen atmosphere, and then refluxing the mixture for an additional three hours. After refluxing the mixture, ether was distilled off and the starting material, methylphenyl dichlorosilane (184 g; 0.96 mol.) was recovered by distilling the reaction mixture in vacuo to obtain 220 g (0.67 mol.) of 1,3-dimethyl-1,3-diphenyl dichlorodisiloxane. Boiling Point=135°-138° C./2 mmHg.
Quantity
765 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
184 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(Cl)[Cl:3].[OH2:11]>CCOCC>[CH3:1][Si:2]([Cl:3])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[O:11][Si:2]([Cl:3])([CH3:1])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
765 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
184 g
Type
reactant
Smiles
C[Si](Cl)(Cl)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirring machine, a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
refluxing the mixture for an additional three hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
DISTILLATION
Type
DISTILLATION
Details
by distilling the reaction mixture in vacuo

Outcomes

Product
Name
Type
product
Smiles
C[Si](O[Si](C1=CC=CC=C1)(C)Cl)(C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.67 mol
AMOUNT: MASS 220 g
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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